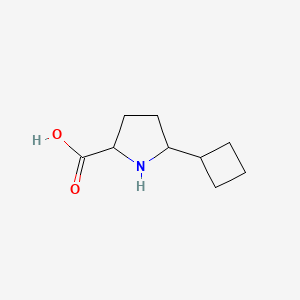
5-Cyclobutylpyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclobutylpyrrolidine-2-carboxylic acid: is a compound that features a pyrrolidine ring substituted with a cyclobutyl group and a carboxylic acid group. This compound is part of the broader class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclobutylpyrrolidine-2-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the cyclobutyl group and the carboxylic acid functionality. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a suitable amino acid derivative, cyclization can be achieved using reagents like thionyl chloride or phosphorus trichloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-Cyclobutylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid can be reduced to an alcohol or an aldehyde.
Substitution: The cyclobutyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under suitable conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
5-Cyclobutylpyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclobutylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxylic acid: Lacks the cyclobutyl group but shares the pyrrolidine ring and carboxylic acid functionality.
Cyclobutylamine: Contains the cyclobutyl group but lacks the pyrrolidine ring and carboxylic acid functionality.
Proline: A naturally occurring amino acid with a pyrrolidine ring but without the cyclobutyl group.
Uniqueness
5-Cyclobutylpyrrolidine-2-carboxylic acid is unique due to the presence of both the cyclobutyl group and the pyrrolidine ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
5-cyclobutylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-5-4-7(10-8)6-2-1-3-6/h6-8,10H,1-5H2,(H,11,12) |
InChI Key |
KHATZYLNSOAWOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2CCC(N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


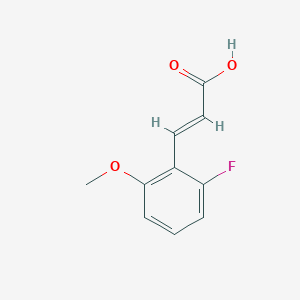
![3-(Pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13256896.png)
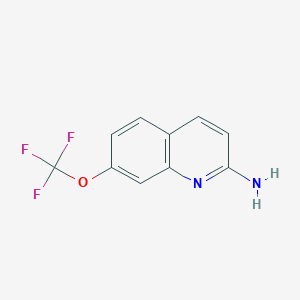
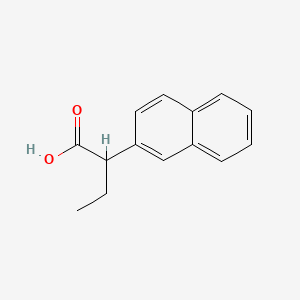


![2-{[(2-Bromo-4-methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13256930.png)
![3A-methyl-2-(3-methylbutan-2-yl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13256932.png)
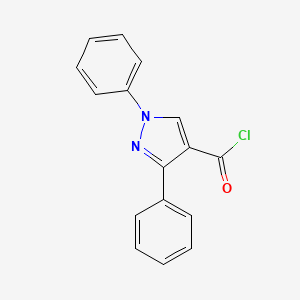

![1-[4-(Pentyloxy)phenyl]ethan-1-ol](/img/structure/B13256946.png)
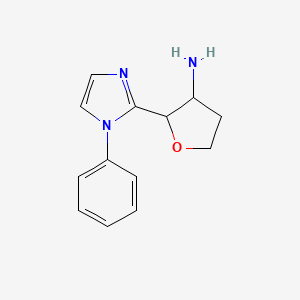
![N-(2-{[(2-chlorophenyl)methyl]amino}ethyl)acetamide](/img/structure/B13256950.png)
![6-Oxaspiro[4.5]decane-9-sulfonamide](/img/structure/B13256965.png)
